1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol
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Overview
Description
1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is a complex organic compound featuring a benzothiazole ring substituted with a methylsulfanyl group and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the methylsulfanyl group. The pyrrolidin-3-ol moiety is then attached through a series of nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The hydroxyl group in the pyrrolidin-3-ol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides are often employed in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Alkylated or acylated pyrrolidin-3-ol derivatives.
Scientific Research Applications
1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity, while the pyrrolidin-3-ol moiety can influence its solubility and bioavailability. These interactions can activate or inhibit biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-2-ol
- 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-4-ol
- 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-one
Uniqueness: 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyl group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-16-9-2-3-10-11(6-9)17-12(13-10)14-5-4-8(15)7-14/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMETSYZIIXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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